![molecular formula C6H7F3N4O B15323868 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is a chemical compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole and an appropriate alkyne.
Acetylation: The triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
5-(trifluoromethyl)-1H-1,2,3-triazole: Another triazole derivative with a trifluoromethyl group.
Uniqueness
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is unique due to the presence of both the methyl and trifluoromethyl groups, which can enhance its biological activity and stability. The acetamide group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
特性
分子式 |
C6H7F3N4O |
|---|---|
分子量 |
208.14 g/mol |
IUPAC名 |
2-[1-methyl-5-(trifluoromethyl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C6H7F3N4O/c1-13-5(6(7,8)9)3(11-12-13)2-4(10)14/h2H2,1H3,(H2,10,14) |
InChIキー |
ZYVVKUZNIJOLGR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)CC(=O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


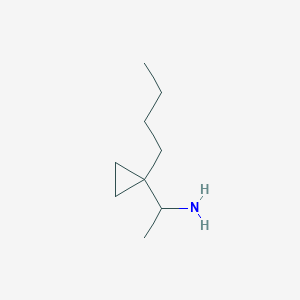
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
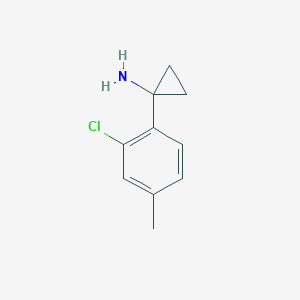
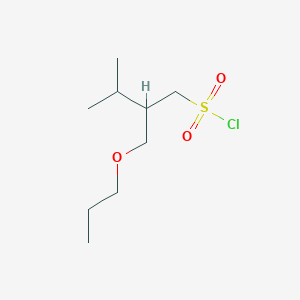
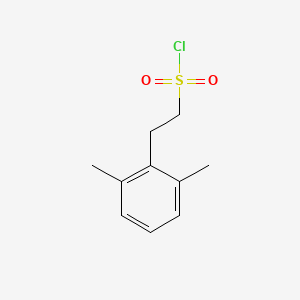
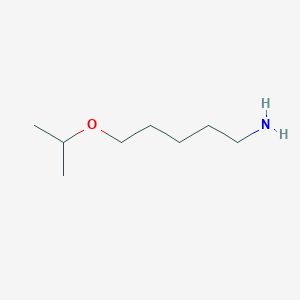
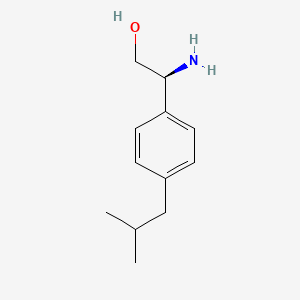

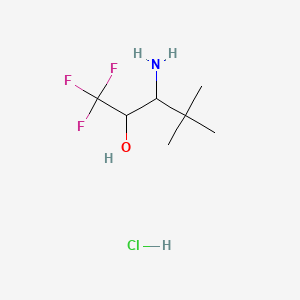
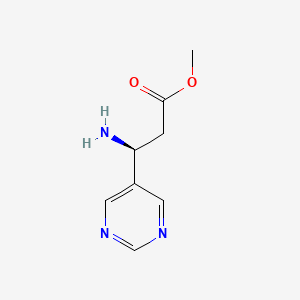
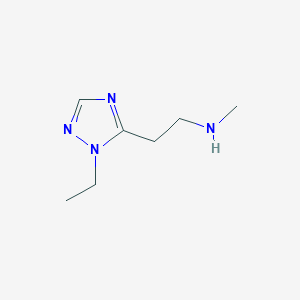
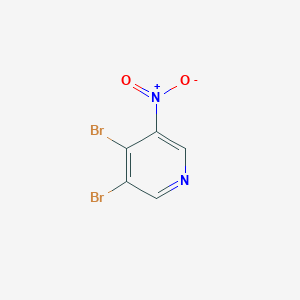

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
